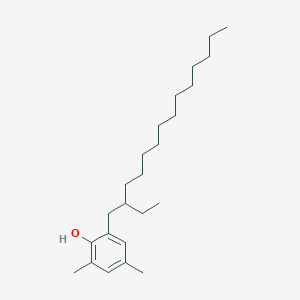
2-(2-Ethyltetradecyl)-4,6-dimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethyltetradecyl)-4,6-dimethylphenol is an organic compound belonging to the class of phenols. It is characterized by a phenolic hydroxyl group attached to a benzene ring, which is further substituted with an ethyltetradecyl group and two methyl groups. This compound is known for its antimicrobial properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyltetradecyl)-4,6-dimethylphenol typically involves the alkylation of 4,6-dimethylphenol with 2-ethyltetradecyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction conditions include heating the mixture to a temperature of around 100-120°C for several hours to ensure complete alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the continuous addition of reactants and removal of products, which helps in maintaining optimal reaction conditions and minimizing side reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Ethyltetradecyl)-4,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an alcoholic solvent.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like sulfuric acid or aluminum chloride, depending on the desired substitution pattern.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols, depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
2-(2-Ethyltetradecyl)-4,6-dimethylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Utilized as an additive in various industrial products, including lubricants and surfactants.
Mecanismo De Acción
The antimicrobial activity of 2-(2-Ethyltetradecyl)-4,6-dimethylphenol is primarily due to its ability to disrupt microbial cell membranes. The phenolic hydroxyl group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This compound targets various pathways involved in maintaining cell membrane integrity, making it effective against a broad spectrum of microorganisms.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-1-hexanol: A branched alcohol with similar antimicrobial properties.
2-Propyl-1-heptanol: Another branched alcohol used in industrial applications.
2-Butyl-1-octanol: Known for its use in the synthesis of surfactants and lubricants.
Uniqueness
2-(2-Ethyltetradecyl)-4,6-dimethylphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its long alkyl chain enhances its lipophilicity, making it more effective in interacting with lipid membranes compared to shorter-chain analogs.
Propiedades
Número CAS |
194348-00-0 |
|---|---|
Fórmula molecular |
C24H42O |
Peso molecular |
346.6 g/mol |
Nombre IUPAC |
2-(2-ethyltetradecyl)-4,6-dimethylphenol |
InChI |
InChI=1S/C24H42O/c1-5-7-8-9-10-11-12-13-14-15-16-22(6-2)19-23-18-20(3)17-21(4)24(23)25/h17-18,22,25H,5-16,19H2,1-4H3 |
Clave InChI |
GZRFMZUFEYOIML-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(CC)CC1=CC(=CC(=C1O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


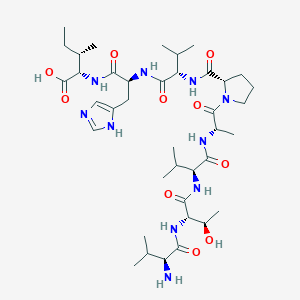
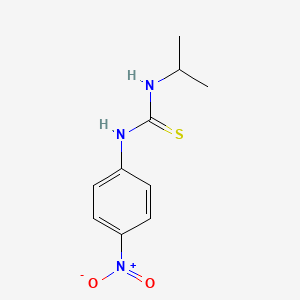
![2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline](/img/structure/B12567814.png)
![1,1,1-Trimethyl-N-[2-(pyridin-2-yl)ethyl]-N-(trimethylsilyl)silanamine](/img/structure/B12567825.png)
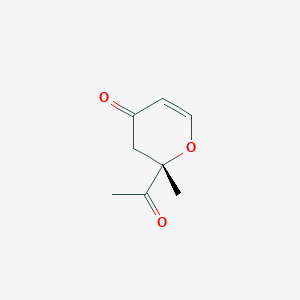
![N~1~-[7-(4-Methoxyphenyl)-1,6-naphthyridin-5-yl]butane-1,4-diamine](/img/structure/B12567849.png)
![N~1~,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide](/img/structure/B12567851.png)
![N-[2,6-Bis(sulfanylidene)-1,2,3,6-tetrahydropyrimidin-4-yl]-N-methylglycine](/img/structure/B12567856.png)
![3-Azabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B12567857.png)
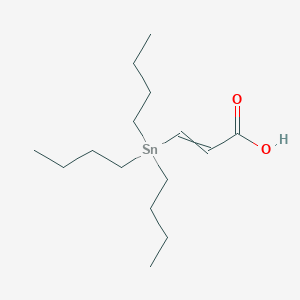

![Methanone, bis[4-(4-bromobutoxy)phenyl]-](/img/structure/B12567866.png)
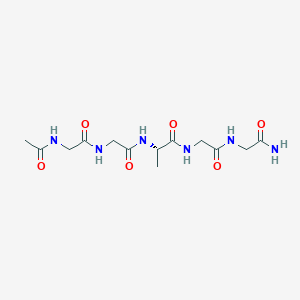
![2-({[(2-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B12567881.png)
